molecular formula C7H6ClN3 B2763686 6-Amino-5-chloro-2-methylnicotinonitrile CAS No. 1504581-92-3

6-Amino-5-chloro-2-methylnicotinonitrile

Cat. No.: B2763686
CAS No.: 1504581-92-3
M. Wt: 167.6
InChI Key: OHZUCWMBBRJFNP-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) is a substituted pyridine compound with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . It is part of the nicotinonitrile family, a scaffold recognized as a fundamental building block in medicinal chemistry and organic synthesis due to its versatile chemical reactivity . As a key synthetic intermediate, this compound is valuable for constructing more complex molecular architectures, particularly in pharmaceutical research where the nicotinonitrile core is found in various biologically active molecules . The specific substitution pattern on the pyridine ring, featuring amino, chloro, and methyl groups, creates a multifunctional intermediate amenable to further chemical modifications. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Researchers should handle it with care, noting that it is classified with the signal word "Danger" and has hazard statements indicating toxicity if swallowed, in contact with skin, or if inhaled (H301+H311+H331), as well as potential for skin and eye irritation (H315, H319) . This product is intended for research applications and is strictly for Laboratory Use Only. It is not designed for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

6-amino-5-chloro-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5(3-9)2-6(8)7(10)11-4/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZUCWMBBRJFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6 Amino 5 Chloro 2 Methylnicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The electron-deficient character of the pyridine ring, exacerbated by the inductive effects of the chlorine atom and the nitrogen heteroatom, makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C6 position serves as a competent leaving group that can be displaced by a variety of nucleophiles.

In pyridine systems bearing multiple leaving groups, the site of nucleophilic attack is governed by regioselectivity. For halogenated pyridines and related azines, substitution typically occurs at the positions ortho or para to the ring nitrogen (the α- and γ-positions), as these are the most electronically activated sites. In the case of 6-Amino-5-chloro-2-methylnicotinonitrile, the chlorine atom is at the C6 position (an α-position), making it highly activated for displacement.

While stereoselectivity is not a factor in the direct substitution on the planar aromatic ring, the regioselectivity is paramount. Studies on analogous systems, such as 2,4-dichloroquinazolines, consistently show that nucleophilic attack by amines occurs preferentially at the 4-position, which is analogous to the α-position relative to a ring nitrogen. mdpi.comnih.gov This high degree of regioselectivity is a well-documented phenomenon in the chemistry of chloro-substituted nitrogen heterocycles. mdpi.comnih.gov The substitution process proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced when the negative charge can be delocalized onto the electronegative ring nitrogen.

Table 1: Regioselective SNAr Reactions in Analogous Heterocyclic Systems

Starting MaterialNucleophileProductRegioselectivityReference
2,4-dichloroquinazolineAnilines, Benzylamines2-chloro-4-aminoquinazoline derivativesExclusive substitution at C4 nih.gov
4,6-dichloro-5-methoxypyrimidineCyclopentylamine4-Chloro-6-(cyclopentylamino)pyrimidin-5-olPreferential substitution at one of the two equivalent chloro positions nih.gov
2-chloro-3-cyano-5-nitropyridineAniline2-anilino-3-cyano-5-nitropyridineSubstitution at C2 rsc.org

The substituents on the pyridine ring—amino, chloro, methyl, and cyano groups—each play a critical role in modulating the reactivity of the molecule.

Amino Group (NH2): As a strong electron-donating group through resonance (+R effect), the amino group at C6 activates the ring. However, its primary influence in SNAr at the adjacent C5 position is to direct nucleophiles and participate in subsequent reactions. Its presence is fundamental to the cyclization reactions discussed later.

Chloro Group (Cl): The chloro group at C5 is an electron-withdrawing group via induction (-I effect) and a weak deactivating group in electrophilic substitution, but in nucleophilic substitution, it serves as the leaving group. Its departure is facilitated by the electron-withdrawing nature of the pyridine ring and the cyano group.

Cyano Group (CN): The nitrile functionality is a powerful electron-withdrawing group through both induction and resonance (-I, -R effects). It strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

In related systems, like 2-chloro-3-cyano-5-nitropyridine, the combined activating effect of the cyano and nitro groups makes the displacement of the C2 chlorine highly efficient. rsc.org Similarly, the reactivity of 4,6-dichloro-5-nitrobenzofuroxan is significantly influenced by the electronic effects of the nitro group and the steric hindrance it experiences from adjacent chlorine atoms. mdpi.com The interplay between these electronic and steric factors dictates the precise reaction conditions and outcomes. mdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally difficult due to the ring's electron-deficient nature, which is caused by the electronegative nitrogen atom. masterorganicchemistry.com This nitrogen atom and the electron-withdrawing cyano group strongly deactivate the ring towards attack by electrophiles.

However, the presence of the powerful activating amino group at C6, which directs incoming electrophiles to the ortho and para positions, could potentially enable EAS reactions under specific conditions. In aniline, a benzene (B151609) analog, the amino group directs electrophiles to the ortho and para positions. rsc.org For this compound, the position ortho to the amino group is C5, which is already substituted with chlorine. The para position is C3, which bears the cyano group.

Therefore, any potential EAS reaction would likely be directed to the C3 position, displacing the cyano group, or more likely, would not proceed readily. The deactivating effects of the ring nitrogen and cyano group likely outweigh the activating effect of the amino group, making nucleophilic substitution the dominant reaction pathway. masterorganicchemistry.comyoutube.com

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic center at the cyano carbon, makes it an excellent precursor for synthesizing fused heterocyclic systems. These reactions often involve the participation of the amino and cyano groups to build a new ring onto the pyridine core.

The amino and nitrile groups can react with various reagents to form fused pyrimidine (B1678525), imidazole, or other heterocyclic rings. For instance, enaminonitrile derivatives, which share the key aminonitrile structural motif, are versatile building blocks in heterocyclic synthesis. researchgate.net They can be reacted with reagents like formic acid or acetic anhydride (B1165640) to construct fused pyrimidinone and oxazinone rings, respectively. researchgate.net

An intramolecular SNAr cyclization is another important pathway. If the amino group is first modified with a side chain containing a leaving group, it can subsequently attack an activated position on the pyridine ring to form a new fused ring system. This strategy has been observed in substituted aminopyrimidines, leading to unexpected cyclization and fragmentation products. nih.gov

Table 2: Examples of Cyclization Reactions with Related Aminonitriles

Starting MaterialReagentProduct TypeReference
6-amino-4-(aryl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileFormic AcidFused Pyrimidinone researchgate.net
6-amino-4-(aryl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAcetic AnhydrideFused Oxazinone researchgate.net
4,6-dichloro-5-methoxypyrimidine (after alkylation with aminoalkyl chlorides)- (intramolecular)Fused bicyclic systems nih.gov

Ring-chain tautomerism is a phenomenon where molecules can exist in equilibrium between an open-chain structure and a cyclic form. This can have a significant impact on the outcome of reactions involving derivatives of this compound.

Investigating Reaction Mechanisms and Transition States

The study of reaction mechanisms and the associated transition states for this compound is crucial for understanding its reactivity and for optimizing synthetic routes to its derivatives. Lacking specific experimental or computational studies on this particular molecule in the reviewed literature, this section will discuss the plausible reaction mechanisms based on its structural features and the general principles of organic chemistry. The primary reactive sites of this compound include the amino group, the chloro substituent, and the nitrile group, all attached to a pyridine ring. The electron-donating amino group and the electron-withdrawing nitrile and chloro groups create a complex electronic environment that influences the molecule's reactivity.

A key reaction type for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards such substitutions, and this is further enhanced by the presence of the electron-withdrawing nitrile group.

Plausible SNAr Mechanism

A plausible mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) would proceed via a two-step addition-elimination pathway.

Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrile group.

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the substituted product.

Computational Investigations and Transition State Analysis

While specific computational studies on this compound are not available, the investigation of its reaction mechanisms would typically employ quantum chemical calculations, such as Density Functional Theory (DFT). These studies would aim to:

Map the Potential Energy Surface: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This provides a detailed picture of the reaction pathway.

Locate and Characterize Transition States: A transition state is a first-order saddle point on the potential energy surface. Computational methods can be used to locate these structures and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Analyze the Geometry of Transition States: The geometry of the transition state provides insights into the bonding changes that occur during the reaction. For an SNAr reaction, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group.

A hypothetical reaction coordinate diagram for the SNAr reaction of this compound is presented below. This diagram illustrates the energy changes as the reaction progresses from reactants to products, passing through the Meisenheimer intermediate and two transition states.

Table 1: Hypothetical Energy Profile for an SNAr Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nu- 0
TS1 First Transition State +15 to +25
Intermediate Meisenheimer Complex +5 to +10
TS2 Second Transition State +10 to +20

Note: The energy values are hypothetical and would need to be determined by specific computational studies.

Influence of Substituents on Reactivity

The substituents on the pyridine ring play a significant role in modulating the reactivity of this compound. The following table summarizes the expected electronic effects of the substituents.

Table 2: Electronic Effects of Substituents

Substituent Position Electronic Effect Influence on SNAr Reactivity
-NH2 6 Electron-donating (resonance) Deactivating
-Cl 5 Electron-withdrawing (inductive), Electron-donating (resonance) Activating (inductive effect dominates)
-CH3 2 Electron-donating (inductive) Deactivating

Further experimental and computational studies are necessary to fully elucidate the reaction mechanisms and transition state structures for reactions involving this compound. Such studies would provide valuable insights into its chemical behavior and facilitate the design of new synthetic methodologies.

Spectroscopic and Analytical Research Methodologies for Structural Characterization

Vibrational Spectroscopy Applications (IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, serves as a rapid and effective tool for identifying the functional groups present in a molecule. The infrared spectrum of 6-Amino-5-chloro-2-methylnicotinonitrile is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Detailed analysis of related structures, such as 2-amino-5-chloropyridine, provides a basis for the assignment of these vibrational frequencies. researchgate.netiiste.org The primary amino (-NH₂) group typically shows two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. The nitrile (-C≡N) group will produce a sharp, intense absorption band in the 2260-2220 cm⁻¹ range, a region that is often free from other interfering absorptions.

The aromatic pyridine (B92270) ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic proton are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The presence of the methyl (-CH₃) group will be indicated by C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations in the 1460-1370 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Expected IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500-3300 N-H Stretch (asymmetric & symmetric) Amino (-NH₂)
~3080 Aromatic C-H Stretch Pyridine Ring
2950-2850 C-H Stretch (asymmetric & symmetric) Methyl (-CH₃)
2260-2220 C≡N Stretch Nitrile (-CN)
1620-1580 N-H Bend Amino (-NH₂)
1600-1400 C=C and C=N Ring Stretch Pyridine Ring
1460-1370 C-H Bend Methyl (-CH₃)

This table is generated based on typical vibrational frequencies for the respective functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the number of chemically non-equivalent protons. A singlet corresponding to the three protons of the methyl (-CH₃) group would be expected, likely in the δ 2.0-2.5 ppm range. The two protons of the primary amino (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but could be anticipated in the δ 4.0-6.0 ppm range. The single aromatic proton on the pyridine ring is expected to appear as a sharp singlet in the downfield region, likely around δ 8.0 ppm.

The broadband proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. For this compound, seven distinct signals are expected. The methyl carbon should appear in the upfield region (δ 15-25 ppm). The five carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with their specific chemical shifts influenced by the attached substituents (amino, chloro, methyl, and nitrile). The nitrile carbon is characteristically found in the δ 115-125 ppm range.

Distortionless Enhancement by Polarization Transfer (DEPTQ) is a crucial experiment for differentiating between carbon types. A DEPTQ experiment would positively identify the CH₃ and CH carbons, while quaternary carbons (including C-Cl, C-NH₂, C-CN, and the carbon at position 2 of the ring) would also be observed, allowing for a complete assignment of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Technique Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ¹H NMR 2.0 - 2.5 Singlet
-NH₂ ¹H NMR 4.0 - 6.0 Broad Singlet
Aromatic-H ¹H NMR ~8.0 Singlet
-CH₃ ¹³C NMR 15 - 25 CH₃
-C≡N ¹³C NMR 115 - 125 Quaternary C

This table presents predicted chemical shift ranges based on established principles and data from analogous structures, as direct experimental data for the target compound was not found in the searched sources.

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would show direct one-bond correlations between protons and the carbons to which they are attached. This would unequivocally link the methyl proton signal to the methyl carbon signal and the aromatic proton signal to its corresponding ring carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range (typically 2-3 bond) C-H couplings. This is critical for establishing the connectivity of the molecule. For instance, HMBC correlations would be expected from the methyl protons to the adjacent ring carbons (C2 and C3), and from the aromatic proton to its neighboring carbons. These correlations would definitively confirm the substitution pattern on the pyridine ring, leaving no ambiguity as to the relative positions of the amino, chloro, methyl, and nitrile groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for determining the elemental composition of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be unequivocally confirmed.

For this compound, the expected molecular formula is C₇H₆ClN₃. The calculated exact mass for the molecular ion [M]⁺ would be compared to the experimentally determined value. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide additional structural information, revealing characteristic losses of small neutral molecules or radicals such as HCN, Cl•, or CH₃•.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₆ClN₃
Calculated Exact Mass ([M]⁺, for ³⁵Cl) 167.02499
Calculated Exact Mass ([M+2]⁺, for ³⁷Cl) 169.02204

This table is based on theoretical calculations for the specified molecular formula.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide a comprehensive picture of the molecular structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the compound's structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would confirm the planarity of the pyridine ring and provide precise geometric details of the substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen or pyridine ring nitrogen of adjacent molecules. Although no specific crystal structure for the title compound is available in the searched literature, the technique has been successfully applied to closely related substituted nicotinonitrile derivatives. aalto.fi

Derivatization Techniques for Enhanced Analytical Resolution (e.g., GC-MS applications for complex mixtures involving related compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture. However, compounds with polar functional groups, such as the primary amine in this compound, can exhibit poor chromatographic behavior (e.g., peak tailing) due to their low volatility and tendency to interact with the stationary phase. jfda-online.comiu.edu

Chemical derivatization is a strategy used to overcome these limitations. jfda-online.com The active hydrogens of the amino group can be replaced with less polar, more stable functional groups, thereby increasing the compound's volatility and thermal stability. iu.edusigmaaldrich.com Common derivatization reactions include silylation and acylation. nih.gov

For instance, reacting this compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar -NH₂ group into a nonpolar -N(Si(CH₃)₃)₂ or -NHSi(CH₃)₃ group. This derivatization would significantly improve its chromatographic properties, allowing for sharper peaks, better resolution from other components in a complex mixture, and more sensitive detection by GC-MS. This approach is particularly valuable for trace analysis of such compounds in complex matrices. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 6 Amino 5 Chloro 2 Methylnicotinonitrile

Density Functional Theory (DFT) Investigations of Molecular Structure

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

There are no specific published studies detailing the geometry optimization or electronic structure analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for 6-Amino-5-chloro-2-methylnicotinonitrile. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms and to analyze the electron density distribution, which is crucial for understanding the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Specific computational predictions of spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound have not been reported in the available scientific literature. These theoretical calculations are valuable for complementing experimental spectroscopic data and aiding in the structural elucidation of compounds.

Computational Analysis of Tautomeric Equilibria

No dedicated computational studies on the tautomeric equilibria of this compound were found in the surveyed literature. Tautomerism is a key consideration for molecules with amino and nitrile groups, and computational analysis would typically be employed to determine the relative stabilities of different tautomeric forms.

Mechanistic Pathway Elucidation through Computational Reaction Energetics

The scientific literature does not appear to contain studies that elucidate mechanistic pathways involving this compound through the use of computational reaction energetics. Such investigations would involve calculating the energy profiles of potential reaction pathways to understand how the molecule is formed or how it reacts with other chemical species.

Utility of 6 Amino 5 Chloro 2 Methylnicotinonitrile As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of 6-Amino-5-chloro-2-methylnicotinonitrile makes it an excellent starting material for the construction of a wide array of novel heterocyclic compounds. The amino and nitrile groups can participate in various cyclization reactions, leading to the formation of both spirocyclic and fused pyridine-based architectures.

Synthesis of Spirocyclic Pyridine (B92270) Derivatives

While direct examples of the synthesis of spirocyclic pyridine derivatives starting specifically from this compound are not extensively documented in publicly available literature, the general reactivity of related aminonicotinonitriles suggests a potential pathway. The amino group can act as a nucleophile in reactions with various cyclic ketones or diketones. This could initiate a cascade of reactions, including condensation and subsequent intramolecular cyclization, ultimately leading to the formation of a spirocyclic system where one ring is the pyridine moiety derived from the starting material.

Table 1: Potential Reactions for Spirocycle Synthesis

Reactant Reaction Type Potential Spirocyclic Product
Cyclohexanone Condensation/Cyclization Spiro[cyclohexane-1,X'-pyridino...]

Note: These are hypothetical examples based on known reactivity patterns of similar compounds.

Construction of Fused Pyridine-Based Architectures

The synthesis of fused pyridine-based architectures from aminonicotinonitrile precursors is a well-established strategy in heterocyclic chemistry. The amino and nitrile groups of this compound can be utilized to build additional rings onto the pyridine core. For instance, reaction with reagents containing two electrophilic centers can lead to the formation of fused pyrimidine (B1678525) or pyrazole (B372694) rings.

One common approach involves the reaction of the amino group with a β-ketoester, which, after initial condensation, can undergo an intramolecular cyclization involving the nitrile group to form a pyridopyrimidine ring system. Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyrazole ring, resulting in a pyrazolopyridine structure. The presence of the chloro and methyl groups on the starting nicotinonitrile can further influence the reactivity and properties of the resulting fused heterocyclic compounds.

Scaffold for Diversification in Organic Synthesis

In the field of medicinal chemistry and materials science, the ability to generate a diverse range of molecules from a common core structure is highly valuable. This compound serves as an excellent scaffold for such diversification efforts. Each of its functional groups can be selectively modified to introduce a wide variety of substituents and functional moieties.

The amino group can be acylated, alkylated, or used to form Schiff bases, which can then be further transformed. The chloro atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The methyl group can also potentially undergo reactions such as oxidation or halogenation under specific conditions. This multi-faceted reactivity allows for the systematic modification of the core structure, leading to the creation of a large number of derivatives with diverse chemical and physical properties.

Development of Polyfunctionalized Nicotinonitrile Libraries

The principles of combinatorial chemistry and diversity-oriented synthesis can be applied to this compound to rapidly generate libraries of polyfunctionalized nicotinonitrile derivatives. By employing a systematic and parallel synthesis approach, a wide range of building blocks can be reacted with the different functional groups of the starting compound.

For example, a library of compounds could be generated by reacting this compound with a diverse set of acyl chlorides to modify the amino group, followed by reaction with a variety of nucleophiles to displace the chloro group. This would result in a grid-like library where each compound has a unique combination of substituents at these two positions. Such libraries are invaluable for high-throughput screening in drug discovery and for the exploration of structure-activity relationships.

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyridopyrimidine

Future Research Directions and Emerging Areas

Exploration of Green Chemistry Methodologies for Synthesis

Future research will increasingly focus on aligning the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile and its derivatives with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and lowering energy consumption. mdpi.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has demonstrated significant potential in accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govscispace.com The application of microwave irradiation to the synthesis of nicotinonitrile precursors or in subsequent functionalization steps could offer a more energy-efficient pathway. mdpi.comnih.govrsc.org

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. nih.govnih.gov Implementing multi-step flow processes for the synthesis of complex heterocyclic systems derived from this compound could streamline production and minimize the isolation of intermediates. springerprofessional.deuc.ptsci-hub.se

Sustainable Solvents: Research into replacing traditional volatile organic solvents is a cornerstone of green chemistry. The use of bio-based solvents, such as Cyrene™, which has been shown to be effective in nucleophilic aromatic substitutions on nicotinic esters, presents a promising alternative for reactions involving this compound. researchgate.netunimi.it

Solvent-Free Reactions: Developing solvent-free reaction conditions, potentially using mechanochemical grinding or solid-state reactions, would represent a significant step towards a more sustainable synthesis. mdpi.comnih.gov Multi-component reactions under solvent-free conditions, catalyzed by recoverable catalysts, are a particularly attractive strategy for building molecular complexity efficiently. nih.gov

Green Chemistry MethodologyPotential Advantages for Synthesizing this compound Derivatives
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. mdpi.comnih.gov
Flow Chemistry Enhanced safety, improved reproducibility, ease of scale-up, potential for multi-step synthesis. nih.govnih.govuc.pt
Use of Green Solvents (e.g., Cyrene™) Reduced toxicity and environmental impact, biodegradability. researchgate.netunimi.it
Solvent-Free & Multi-Component Reactions Minimized waste, high atom economy, simplified workup procedures. nih.gov

Investigation of Unexplored Reactivity Patterns and Novel Transformations

The unique arrangement of amino, chloro, and nitrile functional groups on the pyridine (B92270) ring of this compound offers a rich landscape for exploring novel chemical reactions. Future research will likely focus on leveraging these groups to construct complex molecular architectures.

Potential areas for investigation include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is a powerful strategy for creating new derivatives without the need for pre-functionalized starting materials. rsc.org Exploring catalytic methods for selective C-H etherification, amination, or alkylation could provide rapid access to novel compound libraries. bath.ac.uk

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For instance, [4+2] cycloadditions involving 2-azadienes generated in situ represent a modern approach to pyridine synthesis that could be adapted for creating more complex fused systems. nih.gov

Fused Heterocycle Synthesis: The amino and nitrile groups are ideal precursors for annulation reactions, leading to the formation of fused bicyclic and polycyclic systems like thienopyridines, pyrazolopyridines, and pyridopyrimidines. researchgate.netnih.gov Exploring novel cyclization strategies with bifunctional reagents could yield new scaffolds with potential biological activity.

Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). An emerging area is the in situ generation of reagents, such as boronic acids for Suzuki coupling, to streamline these synthetic sequences. beilstein-journals.org

Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound is a key future research direction.

Promising techniques include:

In Situ FT-IR and NMR Spectroscopy: These methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. This data is invaluable for identifying transient intermediates, determining reaction kinetics, and elucidating complex mechanistic pathways. Coupling these techniques with flow reactors can provide a powerful platform for process optimization. nih.gov

UV-Vis and Fluorescence Spectroscopy: The electronic properties of pyridine derivatives can be probed using UV-Vis and fluorescence spectroscopy. researchgate.net These techniques can be used to study keto-enol tautomerism and the influence of substituents and solvents on the electronic structure of the molecule, which can provide insight into its reactivity. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize reactive intermediates in catalytic cycles or complex reaction cascades.

The insights gained from these studies will enable chemists to rationally design more efficient and selective reactions, predict reaction outcomes, and control the formation of desired products over unwanted side products.

Development of Highly Efficient and Selective Catalytic Processes

Catalysis is central to modern organic synthesis, and the development of new catalysts for the synthesis and functionalization of this compound is a vibrant area of research. The focus is on improving efficiency, controlling selectivity (chemo-, regio-, and enantioselectivity), and utilizing more sustainable catalytic systems.

Future developments are expected in:

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to traditional metal-based catalysts, often with lower toxicity and cost. Photochemical organocatalytic methods are emerging for the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical methods. acs.org

Nanocatalysis: Catalysts based on nanomaterials, such as nanomagnetic metal-organic frameworks (MOFs), offer high surface area, enhanced reactivity, and the significant advantage of easy separation and recyclability. nih.gov Their application in multi-component reactions to produce nicotinonitrile derivatives represents a green and efficient synthetic strategy. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the formation of C-C and C-X bonds under mild conditions. Applying this technology to reactions such as radical coupling with the pyridine core of this compound could unlock new and previously inaccessible transformations. organic-chemistry.org

Selective Reduction and Oxidation: Developing catalysts for the selective catalytic reduction (SCR) of specific functional groups or for selective oxidation is crucial for the controlled transformation of the molecule. wikipedia.orgmdpi.commdpi.com This would allow for the precise modification of the compound while preserving other reactive sites.

Catalytic ApproachKey Advantages and Research Focus
Organocatalysis Metal-free conditions, novel reactivity modes (e.g., via pyridinyl radicals), potential for enantioselectivity. acs.org
Nanocatalysis (e.g., MOFs) High efficiency, excellent recyclability, suitable for green chemistry protocols. nih.gov
Photoredox Catalysis Mild reaction conditions, generation of radical intermediates for novel bond formations. organic-chemistry.org
Selective Functionalization Precise control over regioselectivity in C-H functionalization and other transformations. rsc.orgbath.ac.uk

Q & A

Q. What are the recommended methods for synthesizing 6-Amino-5-chloro-2-methylnicotinonitrile in a laboratory setting?

A palladium-catalyzed cyanation reaction is commonly employed. The synthesis involves reacting a halogenated precursor (e.g., 5-bromo-3-methoxy-pyridin-2-amine) with zinc cyanide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert nitrogen atmosphere. The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C). Post-reaction, purification via column chromatography or recrystallization ensures product integrity. Key considerations include optimizing catalyst loading (0.5–2 mol%) and reaction time (12–24 hours) to maximize yield (>70%) and minimize byproducts .

Q. What safety precautions should be implemented when handling this compound?

  • Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for high dust concentrations).
  • Skin/eye protection : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166 or ANSI Z87.1 standards.
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Storage : Maintain temperatures between 2–8°C in airtight containers to prevent degradation.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Q. How can researchers ensure proper storage and stability of this compound during experimental workflows?

Store the compound in a desiccated environment at 2–8°C to prevent hydrolysis or thermal decomposition. Avoid exposure to incompatible materials such as strong oxidizers or acids. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor purity via HPLC or TLC post-storage to confirm stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in palladium-catalyzed cyanation reactions?

  • Catalyst screening : Test alternative catalysts (e.g., PdCl₂(dppf)) to reduce ligand dissociation.
  • Solvent optimization : Compare DMF with dimethylacetamide (DMAc) or tetrahydrofuran (THF) for solubility and reaction efficiency.
  • Temperature gradients : Perform reactions at 60°C, 80°C, and 100°C to identify ideal kinetic conditions.
  • Design of Experiments (DOE) : Use factorial designs to evaluate interactions between catalyst loading, solvent volume, and reaction time.
  • In situ monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust parameters dynamically .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., amino at C6, chloro at C5).
  • Mass spectrometry (HRMS) : Confirm molecular weight (133.15 g/mol) and isotopic patterns.
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to quantify purity (>98%) and detect impurities.
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable.
  • Elemental analysis : Match experimental C/H/N ratios with theoretical values (C: 63.16%, H: 5.30%, N: 31.54%) .

Q. How should researchers address contradictions in toxicological classification data for this compound across different regulatory frameworks?

  • Data triangulation : Compare hazard classifications from IARC, ACGIH, and NTP. For example, IARC may classify it as a Group 2B carcinogen, while ACGIH lists it as A4 (not classifiable).
  • Threshold analysis : Assess if contradictions arise from concentration thresholds (e.g., >0.1% w/w in mixtures).
  • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to generate lab-specific data.
  • Regulatory alignment : Align safety protocols with the strictest framework (e.g., GHS Category 2 for skin irritation) to ensure compliance .

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